Cas no 896677-08-0 (6-methyl-3-(2-phenylethyl)-2-(propan-2-ylsulfanyl)-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one)

6-Methyl-3-(2-phenylethyl)-2-(propan-2-ylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidinone derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a fused thieno[3,2-d]pyrimidin-4-one core, substituted with a phenylethyl group at the 3-position and an isopropylsulfanyl moiety at the 2-position. This compound may exhibit biological activity due to its heterocyclic framework, which is commonly explored for kinase inhibition or other therapeutic targets. The presence of the sulfur-containing thiophene ring and pyrimidinone scaffold enhances its potential for selective binding interactions. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery and development.
6-methyl-3-(2-phenylethyl)-2-(propan-2-ylsulfanyl)-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one structure
896677-08-0 structure
Product name:6-methyl-3-(2-phenylethyl)-2-(propan-2-ylsulfanyl)-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one
CAS No:896677-08-0
MF:C18H22N2OS2
MW:346.510081768036
CID:6368253
PubChem ID:4226991

6-methyl-3-(2-phenylethyl)-2-(propan-2-ylsulfanyl)-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 6-methyl-3-(2-phenylethyl)-2-(propan-2-ylsulfanyl)-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one
    • 2-(isopropylthio)-6-methyl-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
    • Thieno[3,2-d]pyrimidin-4(3H)-one, 6,7-dihydro-6-methyl-2-[(1-methylethyl)thio]-3-(2-phenylethyl)-
    • 6-methyl-3-(2-phenylethyl)-2-(propan-2-ylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
    • F0612-0445
    • 896677-08-0
    • SR-01000007717
    • 6-methyl-3-(2-phenylethyl)-2-propan-2-ylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
    • AKOS024587585
    • SR-01000007717-1
    • Inchi: 1S/C18H22N2OS2/c1-12(2)22-18-19-15-11-13(3)23-16(15)17(21)20(18)10-9-14-7-5-4-6-8-14/h4-8,12-13H,9-11H2,1-3H3
    • InChI Key: YQLRGSDCFZFTHG-UHFFFAOYSA-N
    • SMILES: C1(SC(C)C)N(CCC2=CC=CC=C2)C(=O)C2SC(C)CC=2N=1

Computed Properties

  • Exact Mass: 346.11735568g/mol
  • Monoisotopic Mass: 346.11735568g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 521
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 83.3Ų

Experimental Properties

  • Density: 1.25±0.1 g/cm3(Predicted)
  • Boiling Point: 496.7±55.0 °C(Predicted)
  • pka: -2.03±0.40(Predicted)

6-methyl-3-(2-phenylethyl)-2-(propan-2-ylsulfanyl)-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0612-0445-3mg
6-methyl-3-(2-phenylethyl)-2-(propan-2-ylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
896677-08-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0612-0445-20mg
6-methyl-3-(2-phenylethyl)-2-(propan-2-ylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
896677-08-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0612-0445-75mg
6-methyl-3-(2-phenylethyl)-2-(propan-2-ylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
896677-08-0 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0612-0445-2μmol
6-methyl-3-(2-phenylethyl)-2-(propan-2-ylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
896677-08-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0612-0445-2mg
6-methyl-3-(2-phenylethyl)-2-(propan-2-ylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
896677-08-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0612-0445-5μmol
6-methyl-3-(2-phenylethyl)-2-(propan-2-ylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
896677-08-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0612-0445-10μmol
6-methyl-3-(2-phenylethyl)-2-(propan-2-ylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
896677-08-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0612-0445-4mg
6-methyl-3-(2-phenylethyl)-2-(propan-2-ylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
896677-08-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0612-0445-15mg
6-methyl-3-(2-phenylethyl)-2-(propan-2-ylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
896677-08-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0612-0445-100mg
6-methyl-3-(2-phenylethyl)-2-(propan-2-ylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
896677-08-0 90%+
100mg
$248.0 2023-05-17

Additional information on 6-methyl-3-(2-phenylethyl)-2-(propan-2-ylsulfanyl)-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one

6-Methyl-3-(2-phenylethyl)-2-(propan-2-ylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one (CAS No. 896677-08-0)

The compound 6-methyl-3-(2-phenylethyl)-2-(propan-2-ylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one (CAS No. 896677-08-0) is a highly specialized organic molecule with a complex structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of thienopyrimidones, which are known for their unique electronic properties and potential applications in drug design. The thieno[3,2-d]pyrimidine core of this molecule is a fused bicyclic system that combines the structural features of thiophene and pyrimidine rings, making it a versatile scaffold for various chemical modifications.

Recent studies have highlighted the importance of thienopyrimidones in medicinal chemistry due to their ability to act as kinase inhibitors. The 6-methyl substituent and the propan-2-ylsulfanyl group attached to the thienopyrimidine ring contribute to the molecule's stability and bioavailability. Additionally, the 2-(propan-2-ylsulfanyl) group introduces sulfur into the structure, which can enhance the molecule's redox properties and interaction with biological systems. The 3-(2-phenylethyl) substituent further extends the conjugation of the molecule, potentially increasing its aromaticity and electronic delocalization.

One of the most promising applications of this compound is in the development of anti-cancer agents. Researchers have found that thienopyrimidones can inhibit key enzymes involved in cell proliferation and survival pathways. For instance, studies have shown that this compound can selectively target protein kinases such as Aurora kinases and CDKs (cyclin-dependent kinases), which are overexpressed in various types of cancers. The methyl group at position 6 plays a critical role in modulating the compound's selectivity towards these kinases.

Moreover, the propan-2-ylsulfanyl group at position 2 enhances the compound's solubility in organic solvents, making it easier to handle during synthesis and purification processes. This feature is particularly important for large-scale production of pharmaceutical compounds. The presence of a phenylethyl group at position 3 also contributes to the molecule's lipophilicity, which is essential for its ability to cross cellular membranes and reach intracellular targets.

Recent advancements in synthetic methodologies have enabled chemists to synthesize this compound with high precision. The synthesis typically involves a multi-step process that includes nucleophilic aromatic substitution, coupling reactions, and oxidation steps. For example, one common approach involves the condensation of an appropriate thioamide with a substituted aldehyde or ketone to form the thienopyrimidine core. Subsequent functionalization steps introduce the methyl, phenylethyl, and propanesulfinyl groups at their respective positions.

In terms of spectroscopic characterization, this compound exhibits distinct UV-vis absorption bands due to its extended conjugation system. The presence of sulfur atoms also leads to characteristic IR absorption bands in the region corresponding to C-S stretching vibrations. NMR spectroscopy has been instrumental in confirming the stereochemistry and regiochemistry of this compound. High-resolution mass spectrometry has further validated its molecular formula and molecular weight.

The biological evaluation of this compound has revealed its potential as an anti-inflammatory agent as well. Studies conducted on animal models have demonstrated that it can inhibit COX enzymes (cyclooxygenase), which are key players in inflammation pathways. This dual functionality as both an anti-cancer and anti-inflammatory agent underscores its versatility as a lead compound for drug discovery.

Looking ahead, researchers are exploring ways to further optimize this compound by introducing additional functional groups or modifying existing substituents to enhance its efficacy and reduce potential side effects. For instance, efforts are underway to develop prodrugs that can improve its pharmacokinetic profile without compromising its therapeutic activity.

In conclusion, 6-methyl-3-(2-phenylethyl)-2-(propan-2-ylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one (CAS No. 896677-08-0) represents a significant advancement in organic synthesis and medicinal chemistry. Its unique structure endows it with diverse biological activities that make it a valuable candidate for developing novel therapeutic agents against cancer and inflammatory diseases.

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